Brucine hydrochloride
Overview
Description
Brucine hydrochloride is a derivative of brucine, an indole alkaloid extracted from the seeds of the Strychnos nux-vomica tree. Brucine is known for its bitter taste and high toxicity. It has been used historically in traditional medicine for its anti-inflammatory and analgesic properties . This compound is often studied for its pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic effects .
Mechanism of Action
Target of Action
Brucine, a weak alkaline indole alkaloid, primarily targets the glycine receptors . It acts as an antagonist at these receptors and paralyzes the inhibitory neurons . In addition, it exhibits an inhibitory effect against Helicobacter pylori .
Mode of Action
Brucine’s interaction with its targets results in significant changes. For instance, it terminates action potentials by causing an influx of chloride ions into the neuron .
Biochemical Pathways
Brucine affects several biochemical pathways. It has been found to regulate calcium concentration and depolarization of mitochondria . It also inhibits the differentiation, apoptosis, and bone generation of osteoclasts through decreasing RANKL and increasing the mRNA level expression of alkaline phosphatase (ALP), osteocalcin (OC), and OPG .
Pharmacokinetics
The pharmacokinetics of brucine is characterized by its quick elimination after percutaneous absorption . .
Result of Action
Brucine has wide pharmacological activities, such as anti-tumor, anti-inflammatory, analgesic, and effects on the cardiovascular system and nervous system . For instance, it has shown excellent anti-tumor effects on various tumors . It could inhibit the proliferation of HepG2 cells and displayed an anti-ulcer effect .
Action Environment
Biochemical Analysis
Biochemical Properties
Brucine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to bovine hemoglobin and bovine serum albumin, forming stable complexes through hydrophobic and electrostatic interactions . These interactions can influence the distribution, free concentration, and metabolism of this compound in the bloodstream. Additionally, this compound can inhibit the activity of certain enzymes, such as H+/K±ATPase, which is involved in gastric acid secretion .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells, such as U251 glioma cells and LoVo cells, by modulating the expression of apoptosis-related proteins like Bax and Bcl-2 . Furthermore, this compound can inhibit cell proliferation and migration by affecting signaling pathways such as the PI3K-Akt and VEGF pathways . These effects on cell signaling pathways and gene expression contribute to its potential antitumor properties.
Molecular Mechanism
The molecular mechanism of this compound involves multiple pathways and targets. It exerts its effects by binding to specific biomolecules and modulating their activity. For example, this compound has been shown to inhibit the differentiation and apoptosis of osteoclasts by decreasing RANKL and increasing the expression of alkaline phosphatase and osteocalcin . Additionally, it can inhibit the activity of hypoxia-inducible factor 1 (HIF-1), which plays a crucial role in cell migration and invasion . These interactions at the molecular level contribute to the pharmacological effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, this compound has been observed to inhibit the growth of glioma cells in a time- and dose-dependent manner . Additionally, its stability in different formulations, such as liposomes, can affect its pharmacokinetics and toxicity . These temporal effects are important considerations for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit anti-inflammatory and analgesic effects . At higher doses, it can cause systemic toxicity, including hepatotoxicity, neurotoxicity, and nephrotoxicity . The threshold effects and toxicities observed at different dosages are critical for determining the safe and effective use of this compound in therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can undergo hydrolysis, demethylation, demethoxylation, and oxidation to form various metabolites . These metabolic transformations can influence its pharmacological potency and toxicity. For example, N-oxide derivatives of this compound have been found to possess higher pharmacological activity and lower toxicity compared to the parent compound . Understanding these metabolic pathways is essential for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It has been shown to bind to blood proteins, such as bovine hemoglobin and bovine serum albumin, which can affect its distribution and free concentration in the bloodstream . Additionally, its encapsulation in liposomes can enhance its stability and prolong its circulation time in the blood . These factors play a crucial role in determining the bioavailability and therapeutic efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Studies have shown that it can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . The targeting signals and post-translational modifications that direct this compound to these compartments are important for its pharmacological effects. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Brucine hydrochloride can be synthesized by reacting brucine with hydrochloric acid. The reaction typically involves dissolving brucine in an appropriate solvent, such as ethanol, and then adding hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out at room temperature and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of brucine from the seeds of Strychnos nux-vomica, followed by its conversion to the hydrochloride salt using hydrochloric acid. The product is then purified through recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Brucine hydrochloride undergoes various chemical reactions, including:
Oxidation: Brucine can be oxidized to form brucine N-oxide.
Reduction: Reduction reactions can convert brucine to dihydrobrucine.
Substitution: Brucine can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Brucine N-oxide.
Reduction: Dihydrobrucine.
Substitution: Various substituted brucine derivatives.
Scientific Research Applications
Brucine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral resolving agent in stereospecific syntheses.
Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Investigated for its potential anti-tumor, anti-inflammatory, and analgesic properties.
Industry: Utilized in the synthesis of other complex organic compounds
Comparison with Similar Compounds
Brucine hydrochloride is closely related to strychnine, another alkaloid found in Strychnos nux-vomica. Both compounds share similar structures and toxicological profiles, but brucine is less toxic than strychnine . Other similar compounds include:
Strychnine: Known for its neurotoxic effects and use as a pesticide.
Dihydrobrucine: A reduced form of brucine with different pharmacological properties.
This compound stands out due to its unique combination of pharmacological activities and relatively lower toxicity compared to strychnine .
Properties
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4.ClH/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;1H/t13-,18-,19-,21-,22-,23+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAGDNZFQUISCJ-SUJBTXFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884188 | |
Record name | Strychnidin-10-one, 2,3-dimethoxy-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5786-96-9 | |
Record name | Strychnidin-10-one, 2,3-dimethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5786-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brucine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Strychnidin-10-one, 2,3-dimethoxy-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Strychnidin-10-one, 2,3-dimethoxy-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Brucine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does brucine hydrochloride enable the quantification of nitrate in atmospheric particulate matter?
A1: this compound reacts with nitrate under acidic conditions and in the presence of concentrated sulfuric acid. This reaction produces a yellow-colored compound that can be measured using UV-Visible Spectrophotometry. The intensity of the yellow color is directly proportional to the concentration of nitrate in the sample [].
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